9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound characterized by:
- Position 2: A 4-methoxyphenyl group, providing electron-donating effects via the methoxy substituent.
- Position 5: A phenyl group, contributing to aromatic stacking interactions.
- This scaffold is structurally related to pyrazolo[1,5-c][1,3]benzoxazine derivatives investigated for cholinesterase inhibition and neuroprotective activity .
Properties
CAS No. |
303059-67-8 |
|---|---|
Molecular Formula |
C23H19ClN2O2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
9-chloro-2-(4-methoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19ClN2O2/c1-27-18-10-7-15(8-11-18)20-14-21-19-13-17(24)9-12-22(19)28-23(26(21)25-20)16-5-3-2-4-6-16/h2-13,21,23H,14H2,1H3 |
InChI Key |
SGHPXDLMYHPLOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the cyclization to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated compounds .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C23H19ClN2O2
CAS Number: 303059-67-8
IUPAC Name: 9-chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
The compound features a complex structure that contributes to its unique properties and potential applications. Its molecular design allows for interactions with biological systems and incorporation into polymer matrices.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Research indicates that related compounds exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that certain pyrazole derivatives have minimum inhibitory concentrations as low as 0.5 μg/mL against bacterial strains, suggesting potential for development as antimicrobial agents .
Material Science
Benzoxazine-based materials are known for their excellent thermal stability and mechanical properties. The incorporation of 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine into polymer matrices has been explored for creating high-performance thermosetting resins. These materials can withstand high temperatures and exhibit improved toughness compared to traditional resins .
Drug Development
The compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways. The presence of the chloro and methoxy groups may enhance its bioactivity and selectivity towards certain receptors or enzymes involved in disease processes.
Case Studies
Mechanism of Action
The mechanism of action of 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and selected analogues:
*Estimated based on structural analogues.
Key Observations:
- Electron-Donating vs.
- Steric Effects : Bulky substituents at position 5 (e.g., 2,3,4-trimethoxyphenyl in ) may reduce conformational flexibility, whereas phenyl (target) balances planarity and steric tolerance.
- Halogenation : Chlorine at position 9 is conserved in most analogues, critical for hydrophobic interactions in cholinesterase inhibition . Additional halogens (e.g., 2,4-dichlorophenyl in ) may enhance potency but risk off-target effects.
Biological Activity
9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 392.87 g/mol. Its structure includes a benzoxazine moiety, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research into the biological activity of 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has revealed several key areas of interest:
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Various studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 16 | Fungicidal |
The proposed mechanisms for the biological activity of this compound include:
- DNA Intercalation : Similar compounds are known to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to cell death.
Study on Antitumor Effects
In a recent study published in PubMed, researchers synthesized several derivatives of benzoxazine compounds and evaluated their antitumor activities. The study found that derivatives similar to 9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibited promising results against multiple cancer types, with particular efficacy noted in pancreatic cancer models .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of various benzoxazine derivatives. The results indicated that compounds with structural similarities to the target compound showed significant antibacterial and antifungal activities, suggesting potential for therapeutic applications in infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
